N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenones with appropriate aldehydes, followed by cyclization and bromination reactions . Transition-metal-catalyzed reactions, such as those involving palladium or rhodium catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: The carbonyl group can be reduced to yield alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome .
Major Products
Major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: Used in cancer therapy.
Gefitinib: Another anticancer agent.
Prazosin: Used to treat hypertension and benign prostatic hyperplasia.
Properties
Molecular Formula |
C18H14BrN3O3 |
---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H14BrN3O3/c19-11-4-3-5-12(10-11)20-17(25)18-9-8-15(23)22(18)14-7-2-1-6-13(14)16(24)21-18/h1-7,10H,8-9H2,(H,20,25)(H,21,24) |
InChI Key |
XGQNNHWXYIOBAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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